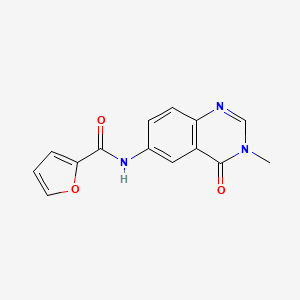

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide

説明

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is a quinazolinone derivative featuring a 3-methyl-substituted dihydroquinazolinone core linked to a furan-2-carboxamide group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation. This compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol.

特性

分子式 |

C14H11N3O3 |

|---|---|

分子量 |

269.25 g/mol |

IUPAC名 |

N-(3-methyl-4-oxoquinazolin-6-yl)furan-2-carboxamide |

InChI |

InChI=1S/C14H11N3O3/c1-17-8-15-11-5-4-9(7-10(11)14(17)19)16-13(18)12-3-2-6-20-12/h2-8H,1H3,(H,16,18) |

InChIキー |

MEAGODTXZZVINM-UHFFFAOYSA-N |

正規SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

N-(3-メチル-4-オキソ-3,4-ジヒドロキナゾリン-6-イル)フラン-2-カルボキサミドは、さまざまな化学反応を起こす可能性があります。これらには、以下が含まれます。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 これらの反応の条件は異なる場合がありますが、特定の温度、溶媒、触媒を含むことがよくあります.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つキナゾリンオン誘導体を生成する可能性があり、還元は、より水素化された誘導体を生成する可能性があります.

科学研究への応用

N-(3-メチル-4-オキソ-3,4-ジヒドロキナゾリン-6-イル)フラン-2-カルボキサミドは、幅広い科学研究への応用があります。

化学: これは、さまざまな生物活性分子の合成のための足場として役立ちます。

生物学: これは、酵素阻害やタンパク質相互作用に関する研究で使用されます。

化学反応の分析

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

科学的研究の応用

Anticancer Activity

Research indicates that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide may exhibit anticancer properties through mechanisms such as:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of cancer cells in vitro, potentially through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Enzyme Inhibition

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide may act as an enzyme inhibitor , modulating pathways relevant to disease processes. This includes potential inhibition of kinases involved in cancer signaling pathways.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide revealed that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another study, derivatives of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as new antimicrobial agents.

作用機序

類似化合物の比較

類似化合物

類似化合物には、以下のような他のキナゾリンオン誘導体があります。

- 2-メチル-4-オキソキナゾリン-3(4H)-イル誘導体

- 3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル誘導体

独自性

N-(3-メチル-4-オキソ-3,4-ジヒドロキナゾリン-6-イル)フラン-2-カルボキサミドを際立たせているのは、キナゾリンオンコアとフラン-2-カルボキサミド部分を組み合わせた独自の構造です。 このユニークな組み合わせは、独特の生物活性と化学的特性を付与し、研究開発に貴重な化合物となっています.

類似化合物との比較

Structural and Functional Analogues

N-(3-(4-Chlorobenzyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide (PU468)

- Core Structure: Quinazolinone with 2-methyl and 4-chlorobenzyl substitutions.

- Key Differences: The 4-chlorobenzyl group introduces steric bulk and electron-withdrawing effects compared to the target compound’s 3-methyl group. Activity: Demonstrates UT-B inhibition, suggesting the importance of substituents on the quinazolinone ring for binding efficacy .

- Molecular Weight : ~335.76 g/mol (estimated).

N-Benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide

- Core Structure: Quinazolinone with 2-ethyl and tetrazolyl-biphenyl substitutions.

- Key Differences: Thiophene-2-carboxamide replaces the furan-2-carboxamide, altering electronic properties (thiophene is more aromatic than furan).

- Implications : The ethyl group may reduce metabolic stability compared to the target’s methyl group.

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

- Core Structure: Quinazolinone with acetamide linker and dihydrobenzofuran.

- Molecular Weight : 335.36 g/mol .

Molecular and Pharmacokinetic Properties

Key Observations:

- Substituent Effects :

- Molecular Weight : Lower molecular weight (e.g., 271.27 g/mol for the target) may favor better bioavailability compared to bulkier analogs (>335 g/mol).

生物活性

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is a compound that belongs to the quinazolinone family, characterized by its unique structural features which include a furan ring and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H11N3O3 |

| Molecular Weight | 269.26 g/mol |

| LogP | 0.8896 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 57.995 Ų |

The compound's unique structure allows for various interactions within biological systems, making it a candidate for further pharmacological exploration .

Anticancer Activity

Research has indicated that compounds within the quinazolinone family exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antiviral Activity

The antiviral potential of this compound has also been explored. A study highlighted that derivatives of quinazolinones demonstrated effectiveness against viral targets by inhibiting reverse transcriptase activity. N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide's structural features may enhance its binding affinity to viral enzymes, thereby reducing viral replication rates .

Antibacterial Activity

The antibacterial efficacy of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide has been assessed against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that this compound exhibits potent antibacterial properties, potentially outperforming standard antibiotics like ampicillin in specific assays .

The proposed mechanisms through which N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide exerts its biological effects include:

- Enzyme Inhibition : The compound likely acts as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Binding : Its structural configuration may allow it to bind effectively to receptors involved in cellular signaling pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.

Study on Antiviral Efficacy

Another study focused on the antiviral properties of the compound against HIV showed promising results. The compound was tested in vitro and exhibited an EC50 value of 0.35 µM against reverse transcriptase, indicating its potential as a lead compound for developing new antiviral therapies .

Study on Antibacterial Activity

A comprehensive screening against various bacterial strains revealed that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide had MIC values ranging from 0.004 to 0.03 mg/mL for the most sensitive strains tested. These results highlight its potential as a novel antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。